C27H21N5O2S2
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Overview
Description
. This compound is a complex organic molecule that contains multiple functional groups, including pyrazole, thiazole, and triazole rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves several steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Formation of the thiazole ring: This typically involves the cyclization of a thioamide with a haloketone.
Formation of the triazole ring: This can be synthesized by the reaction of an azide with an alkyne in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Final assembly: The final compound is obtained by linking the pyrazole, thiazole, and triazole rings through appropriate condensation reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where halogen atoms are present.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds to (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other molecules with pyrazole, thiazole, and triazole rings. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples include:
- 4-[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide .
- Tipracil : A pyrimidine derivative used in cancer treatment .
The uniqueness of (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C27H21N5O2S2 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
3-[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C27H21N5O2S2/c1-31(2)36(33,34)23-12-8-9-19(16-23)26-21(18-32(30-26)22-10-4-3-5-11-22)15-20(17-28)27-29-24-13-6-7-14-25(24)35-27/h3-16,18H,1-2H3/b20-15+ |
InChI Key |
GHBXJJKEEFPESR-HMMYKYKNSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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